1-Bromo-4-(tert-butylsulfanyl)benzene 1-Bromo-4-(tert-butylsulfanyl)benzene
Brand Name: Vulcanchem
CAS No.: 25752-90-3
VCID: VC1996338
InChI: InChI=1S/C10H13BrS/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3
SMILES: CC(C)(C)SC1=CC=C(C=C1)Br
Molecular Formula: C10H13BrS
Molecular Weight: 245.18 g/mol

1-Bromo-4-(tert-butylsulfanyl)benzene

CAS No.: 25752-90-3

Cat. No.: VC1996338

Molecular Formula: C10H13BrS

Molecular Weight: 245.18 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-4-(tert-butylsulfanyl)benzene - 25752-90-3

Specification

CAS No. 25752-90-3
Molecular Formula C10H13BrS
Molecular Weight 245.18 g/mol
IUPAC Name 1-bromo-4-tert-butylsulfanylbenzene
Standard InChI InChI=1S/C10H13BrS/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3
Standard InChI Key WHWRWEGAKBALHO-UHFFFAOYSA-N
SMILES CC(C)(C)SC1=CC=C(C=C1)Br
Canonical SMILES CC(C)(C)SC1=CC=C(C=C1)Br

Introduction

Chemical Identity and Structure

1-Bromo-4-(tert-butylsulfanyl)benzene is characterized by a para-substituted benzene ring bearing a bromine atom at position 1 and a tert-butylsulfanyl group at position 4. This arrangement creates a molecule with distinct electronic properties due to the electron-withdrawing nature of bromine and the electron-donating characteristics of the sulfur-containing substituent.

Basic Identifiers

The compound is uniquely identified through various chemical naming systems and registry numbers as presented in the following table:

IdentifierValue
CAS Registry Number25752-90-3
Molecular FormulaC10H13BrS
Molecular Weight245.18 g/mol
IUPAC Name1-bromo-4-(tert-butylsulfanyl)benzene
InChIInChI=1S/C10H13BrS/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3
InChIKeyWHWRWEGAKBALHO-UHFFFAOYSA-N
SMILESCC(C)(C)SC1=CC=C(C=C1)Br

The compound is also known by several synonyms including:

  • 1-Bromo-4-t-butylthiobenzene

  • (4-Bromophenyl)(tert-butyl)sulfane

  • 4-tert-butylthio-bromobenzene

  • Benzene, 1-bromo-4-[(1,1-dimethylethyl)thio]-

Structural Characteristics

The molecular structure features a benzene ring with two substituents in para positions:

  • A bromine atom, which introduces reactivity for further transformations through metal-halogen exchange or coupling reactions

  • A tert-butylsulfanyl group (S-C(CH3)3), where the sulfur atom connects the bulky tert-butyl group to the aromatic ring

This arrangement creates a molecule with interesting electronic distribution, as the bromine tends to withdraw electron density while the sulfur can donate electrons into the aromatic system.

Physical Properties

1-Bromo-4-(tert-butylsulfanyl)benzene exhibits physical properties that are consistent with its molecular structure and functional groups. The data compiled from various sources provides a comprehensive understanding of its physical behavior.

Physical State and Appearance

At room temperature, the compound exists as a solid or liquid , with specific physical characteristics dependent on temperature and purity.

Thermodynamic Properties

The following table summarizes the key thermodynamic properties of 1-Bromo-4-(tert-butylsulfanyl)benzene:

PropertyValueConditionSource
Boiling Point75°Cat 0.5 Torr pressure
Boiling Point (calculated)279.865°Cat 760 mmHg
Density1.2950 g/cm³-
Density (calculated)1.337 g/cm³-
Flash Point (calculated)123.058°C-

The significant difference between the reported boiling point at reduced pressure (75°C at 0.5 Torr) and the calculated boiling point at standard pressure (279.865°C at 760 mmHg) is consistent with the expected behavior of high-molecular-weight organic compounds with polar functional groups .

Chemical Reactivity and Synthesis

The chemical reactivity of 1-Bromo-4-(tert-butylsulfanyl)benzene is primarily dictated by its functional groups: the bromine atom and the sulfur-containing substituent.

Reactivity Patterns

The bromine functionality makes this compound particularly useful for various synthetic transformations:

  • Metal-halogen exchange reactions with organolithium reagents (such as n-butyllithium or tert-butyllithium) at low temperatures

  • Cross-coupling reactions (Suzuki, Stille, or Sonogashira) to form carbon-carbon bonds

  • Substitution reactions to introduce other functional groups

The tert-butylsulfanyl group provides additional reaction sites and can influence the electronic character of the aromatic ring.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

These hazard statements indicate that the compound can cause irritation to the skin, eyes, and respiratory tract.

Precautionary Measures

The following precautionary statements are recommended:

Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
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China28
United States6
Germany1
India1
United Kingdom1
OthersVarious

Total global suppliers: approximately 37

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